Louisianin A

Description

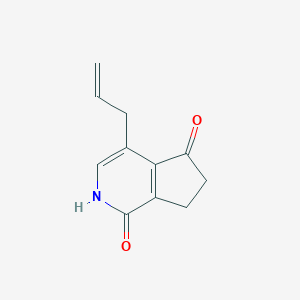

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO2 |

|---|---|

Molecular Weight |

189.21 g/mol |

IUPAC Name |

4-prop-2-enyl-6,7-dihydro-2H-cyclopenta[c]pyridine-1,5-dione |

InChI |

InChI=1S/C11H11NO2/c1-2-3-7-6-12-11(14)8-4-5-9(13)10(7)8/h2,6H,1,3-5H2,(H,12,14) |

InChI Key |

WHKQLFRGMDYOMK-UHFFFAOYSA-N |

Canonical SMILES |

C=CCC1=CNC(=O)C2=C1C(=O)CC2 |

Synonyms |

4-hydroxy-7-(2-propen-1-yl)-1-cyclopenta(c)pyridinone louisianin A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Total Synthesis of Louisianin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the first total synthesis of Louisianin A, a natural product with potential therapeutic applications. The synthesis pathway, developed by Chang et al., proceeds in seven steps from a commercially available starting material.[1][2][3] This document presents the experimental protocols, quantitative data, and a visual representation of the synthesis pathway to aid in the replication and further investigation of this valuable compound.

Synthesis Pathway Overview

The total synthesis of this compound was achieved with an overall yield of 24% in seven steps, starting from 2-chloro-4-cyanopyridine.[1][2][3] The key final step involves a cyclization-decarboxylation sequence to form the fused cyclopentenone ring.[1][2][3] The strategic introduction of substituents at the C(3) and C(5) positions of the pyridine ring is crucial for controlling the regioselectivity of the cyclopentenone ring formation.[1]

The overall reaction scheme is as follows:

Quantitative Data Summary

The following table summarizes the yields for each step of the this compound synthesis.

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | 2-Chloro-4-cyanopyridine (5) | 2-Chloro-4-cyano-3-iodopyridine (6) | LDA, I₂, THF, -95 °C | 68 |

| 2 | 2-Chloro-4-cyano-3-iodopyridine (6) | 4-Cyano-3-iodo-2-methoxypyridine (7) | NaOMe, MeOH, reflux | 92 |

| 3 | 4-Cyano-3-iodo-2-methoxypyridine (7) | Methyl (E)-3-(4-cyano-2-methoxy-3-pyridinyl)acrylate (8) | Methyl acrylate, Pd(OAc)₂, P(o-tol)₃, Et₃N, CH₃CN, reflux | 95 |

| 4 | Methyl (E)-3-(4-cyano-2-methoxy-3-pyridinyl)acrylate (8) | 4-Cyano-3-(3-hydroxypropyl)-2-methoxypyridine (9) | DIBAL-H, CH₂Cl₂, -78 °C to rt | 91 |

| 5 | 4-Cyano-3-(3-hydroxypropyl)-2-methoxypyridine (9) | 3-(3-Allyloxypropyl)-4-cyano-2-methoxypyridine (10) | Allyl bromide, NaH, THF, 0 °C to rt | 93 |

| 6 | 3-(3-Allyloxypropyl)-4-cyano-2-methoxypyridine (10) | Methyl 2-(4-cyano-2-methoxy-3-pyridinyl)-4-pentenoate (11) | LDA, THF, -78 °C; then CH₃COCl | 87 |

| 7 | Methyl 2-(4-cyano-2-methoxy-3-pyridinyl)-4-pentenoate (11) | This compound (1) | LDA, THF, 0 °C; then H₃O⁺ | 61 |

| Overall | 24 |

Detailed Experimental Protocols

The following protocols are adapted from the work of Chang et al.[2]

Step 1: Synthesis of 2-Chloro-4-cyano-3-iodopyridine (6)

To a solution of 2-chloro-4-cyanopyridine (5) (1.39 g, 10 mmol) in dry THF (50 mL) under a nitrogen atmosphere at -95 °C, a solution of lithium diisopropylamide (LDA) (12 mmol) is added over 2 minutes.[2] Subsequently, a solution of iodine (3.8 g, 15 mmol) in THF (10 mL) is added over 2 minutes at the same temperature. The reaction mixture is stirred overnight. The reaction is then quenched at 0 °C by the addition of a saturated sodium sulfite solution (30 mL). The resulting mixture is extracted with ethyl acetate (3 x 50 mL).[2] The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the product.

Step 2: Synthesis of 4-Cyano-3-iodo-2-methoxypyridine (7)

A solution of 2-chloro-4-cyano-3-iodopyridine (6) in methanol is treated with sodium methoxide. The mixture is heated to reflux. After completion of the reaction, the solvent is removed under reduced pressure, and the residue is purified to give the desired product.

Step 3: Synthesis of Methyl (E)-3-(4-cyano-2-methoxy-3-pyridinyl)acrylate (8)

A mixture of 4-cyano-3-iodo-2-methoxypyridine (7), methyl acrylate, palladium(II) acetate, tri(o-tolyl)phosphine, and triethylamine in acetonitrile is heated to reflux. After the reaction is complete, the mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified by chromatography.

Step 4: Synthesis of 4-Cyano-3-(3-hydroxypropyl)-2-methoxypyridine (9)

To a solution of methyl (E)-3-(4-cyano-2-methoxy-3-pyridinyl)acrylate (8) in dichloromethane at -78 °C, a solution of diisobutylaluminium hydride (DIBAL-H) is added dropwise. The reaction mixture is stirred at -78 °C and then allowed to warm to room temperature. The reaction is quenched with methanol, followed by the addition of a saturated aqueous solution of Rochelle's salt. The mixture is filtered, and the organic layer is separated, dried, and concentrated to afford the alcohol.

Step 5: Synthesis of 3-(3-Allyloxypropyl)-4-cyano-2-methoxypyridine (10)

To a suspension of sodium hydride in dry THF at 0 °C is added a solution of 4-cyano-3-(3-hydroxypropyl)-2-methoxypyridine (9) in THF. The mixture is stirred at 0 °C, and then allyl bromide is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is quenched with water, and the product is extracted with ethyl acetate. The combined organic layers are dried and concentrated.

Step 6: Synthesis of Methyl 2-(4-cyano-2-methoxy-3-pyridinyl)-4-pentenoate (11)

A solution of 3-(3-allyloxypropyl)-4-cyano-2-methoxypyridine (10) in dry THF is added to a solution of LDA in THF at -78 °C. The mixture is stirred at this temperature, and then acetyl chloride is added. The reaction is stirred for an additional period. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with ethyl acetate. The organic extracts are dried and concentrated.

Step 7: Synthesis of this compound (1)

To a solution of methyl 2-(4-cyano-2-methoxy-3-pyridinyl)-4-pentenoate (11) in dry THF at 0 °C, a solution of LDA is added. The mixture is stirred at 0 °C. The reaction is then quenched by the addition of saturated ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic phases are dried and concentrated. The crude product is dissolved in methanol, and concentrated hydrochloric acid is added at 0 °C. The solution is heated to reflux for 22 hours. After cooling, methanol is removed by evaporation, and the residue is extracted with ethyl acetate. The combined extracts are washed, dried, and concentrated. The final product, this compound, is purified by flash chromatography.[2]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for a single step in the synthesis, from reaction setup to product purification.

References

The Emergence of a Novel Pyrindine Alkaloid: A Technical Guide to Louisianin A

Abstract

This technical guide provides a comprehensive overview of the discovery, origin, and biological characterization of Louisianin A, a novel pyrindine alkaloid. Isolated from the fermentation broth of Streptomyces sp. WK-4028, this compound has demonstrated potent and selective inhibitory activity against the growth of testosterone-responsive Shionogi carcinoma 115 (SC 115) cells. This document details the taxonomy of the producing microorganism, fermentation and isolation protocols, structural elucidation, and biological activities of this compound and its congeners. Furthermore, it presents detailed experimental methodologies and visual workflows to support researchers, scientists, and drug development professionals in understanding and potentially leveraging this unique natural product.

Introduction

The relentless search for novel anticancer agents with unique mechanisms of action is a cornerstone of modern drug discovery. Natural products, particularly those derived from microbial sources, have historically been a rich reservoir of therapeutic leads. This guide focuses on this compound, a member of a unique class of pyrindine alkaloids, which has shown promising activity against a specific line of androgen-dependent cancer cells. This document serves as a technical resource, consolidating the foundational knowledge of this compound's discovery and initial characterization.

Discovery and Origin

This compound was discovered during a screening program for non-steroidal growth inhibitors of testosterone-responsive Shionogi carcinoma 115 (SC 115) cells. It was isolated from the fermentation broth of a bacterial strain designated WK-4028.

Producing Microorganism

The producing microorganism, strain WK-4028, was identified as a species of the genus Streptomyces. The taxonomical characteristics of this strain were determined through morphological and cultural studies, which are summarized in the experimental protocols section.

Biological Activity

This compound exhibits potent and selective cytotoxic activity against the androgen-dependent Shionogi carcinoma 115 (SC 115) cell line. Notably, this inhibitory effect is observed in the presence of testosterone. The initial screening also identified three related compounds: Louisianin B, C, and D.

Quantitative Biological Data

The inhibitory activities of Louisianins A, B, C, and D against the growth of SC 115 cells are presented below.

| Compound | IC50 (µg/mL) against SC 115 cells (in the presence of 10⁻⁷ M testosterone) |

| This compound | 0.6 |

| Louisianin B | - |

| Louisianin C | - |

| Louisianin D | - |

Data for Louisianins B, C, and D were not quantitatively specified in the primary literature in the same manner as this compound.

Physicochemical Properties and Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic methods, and its absolute configuration was confirmed by X-ray crystallographic analysis.

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189 |

| UV λmax (MeOH) nm (ε) | 236 (15,000), 273 (4,300), 338 (4,800) |

| IR (KBr) cm⁻¹ | 3400, 1680, 1630, 1580 |

| ¹H NMR (CD₃OD) | See primary literature for detailed assignments |

| ¹³C NMR (CD₃OD) | See primary literature for detailed assignments |

Experimental Protocols

This section provides a detailed description of the experimental procedures for the fermentation of Streptomyces sp. WK-4028, the isolation and purification of this compound, and the cytotoxicity assay used in its initial characterization.

Fermentation of Streptomyces sp. WK-4028

A seed culture was prepared by inoculating a loopful of spores of Streptomyces sp. WK-4028 into a 500-mL Erlenmeyer flask containing 100 mL of seed medium (2% glucose, 1% soluble starch, 0.5% peptone, 0.5% meat extract, 0.5% yeast extract, 0.2% CaCO₃, pH 7.0). The flask was incubated on a rotary shaker at 28°C for 2 days. For production, 5 mL of the seed culture was transferred to a 500-mL Erlenmeyer flask containing 100 mL of production medium (3% soluble starch, 1% glucose, 1% soybean meal, 0.3% yeast extract, 0.2% CaCO₃, pH 7.0). The fermentation was carried out at 28°C for 5 days on a rotary shaker.

Isolation and Purification of this compound

The cultured broth (10 liters) was centrifuged to separate the mycelium and supernatant. The supernatant was adjusted to pH 4.0 and extracted twice with an equal volume of ethyl acetate. The combined ethyl acetate extracts were concentrated under reduced pressure to yield a crude extract. This extract was subjected to silica gel column chromatography and eluted with a stepwise gradient of chloroform-methanol. The active fractions were further purified by preparative HPLC on a C18 column using a methanol-water solvent system to yield pure this compound.

Cytotoxicity Assay against Shionogi Carcinoma 115 (SC 115) Cells

SC 115 cells were maintained in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells were seeded into 96-well plates at a density of 5 x 10³ cells/well in DMEM containing 2% charcoal-treated fetal bovine serum and 10⁻⁷ M testosterone. After 24 hours of incubation, various concentrations of this compound were added to the wells. The cells were incubated for an additional 72 hours. Cell viability was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance at 570 nm was measured, and the IC₅₀ value was calculated.

Visualizations

Experimental Workflow: From Microbe to Pure Compound

Caption: Workflow for the isolation and purification of this compound.

Logic Diagram: Cytotoxicity Screening

Caption: Logic flow for the cytotoxicity assay of this compound.

Signaling Pathways (Hypothetical)

The precise signaling pathways modulated by this compound have not yet been elucidated. However, its specific activity against testosterone-responsive cells suggests a potential interaction with the androgen receptor (AR) signaling pathway. Further research is required to determine if this compound acts as a direct AR antagonist, inhibits downstream effectors, or interferes with other co-regulatory pathways.

Caption: Hypothetical targets of this compound in the androgen receptor pathway.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutics targeting androgen-dependent cancers. Its unique pyrindine structure and selective bioactivity warrant further investigation into its mechanism of action and potential for medicinal chemistry optimization. This technical guide provides the foundational information necessary to facilitate such future research endeavors.

Louisianin A IUPAC name and CAS number

An In-depth Technical Guide to Louisianin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a natural product that has garnered interest within the scientific community. This document provides a comprehensive overview of its chemical identity, including its IUPAC name and CAS number. While extensive biological data and detailed experimental protocols are not widely available in current literature, this guide serves as a foundational resource for researchers interested in exploring the potential of this compound.

Chemical Identity

A clear and unambiguous identification of a compound is critical for all research and development activities. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Reference |

| IUPAC Name | 4-prop-2-enyl-6,7-dihydro-2H-cyclopenta[c]pyridine-1,5-dione | [1] |

| CAS Number | 171784-03-5 | [2] |

| Molecular Formula | C11H11NO2 | [1][2] |

| Synonym | 4-allyl-6,7-dihydro-1H-cyclopenta[c]pyridine-1,5(2H)-dione | [2] |

Biological Activity and Mechanism of Action

Currently, there is a notable scarcity of publicly available data on the biological activity and mechanism of action of this compound. The primary focus of existing research has been on its total synthesis. Further investigation is required to elucidate its pharmacological properties and potential therapeutic applications.

Experimental Protocols

Detailed experimental protocols for biological assays involving this compound are not available in the reviewed literature. The development of such protocols will be a crucial step in future research to understand its biological effects.

Signaling Pathways

Information regarding the specific signaling pathways modulated by this compound is not currently documented. Elucidating these pathways will be essential to understanding its mechanism of action at a molecular level.

Future Directions

The limited biological data on this compound presents a significant opportunity for new research. Future studies should focus on:

-

Screening for Biological Activity: A broad-based screening approach to identify any potential cytotoxic, antimicrobial, anti-inflammatory, or other pharmacological activities.

-

Mechanism of Action Studies: Once a biological activity is identified, in-depth studies will be needed to determine the underlying mechanism of action and identify molecular targets.

-

In Vivo Studies: Following promising in vitro results, evaluation in animal models will be necessary to assess efficacy and safety.

Conclusion

This compound remains a molecule with untapped potential. While its chemical synthesis has been addressed, a thorough investigation into its biological properties is now warranted. This guide provides the foundational chemical information necessary to initiate such studies and encourages the scientific community to explore the therapeutic possibilities of this compound.

References

Spectroscopic Profile of Louisianin A: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Louisianin A, a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the study and application of this compound. All data is meticulously compiled from the primary literature detailing its isolation and structural elucidation.

Introduction to this compound

This compound is a natural product isolated from the fermentation broth of Streptomyces sp. WK-4028. Its structure has been determined through extensive spectroscopic analysis and confirmed by X-ray crystallography. The molecule possesses a unique pyrindine skeleton, and its chemical formula is C₁₁H₁₁NO₂. The IUPAC name for this compound is 4-prop-2-enyl-6,7-dihydro-2H-cyclopenta[c]pyridine-1,5-dione.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry was crucial in determining the molecular formula of this compound.

| Ionization Mode | m/z (Observed) | m/z (Calculated) | Formula |

| HR-EI-MS | 189.0789 | 189.0790 | C₁₁H₁₁NO₂ |

Infrared (IR) Spectroscopy Data

The infrared spectrum of this compound provides key information about its functional groups. The presence of characteristic absorption bands confirms the structural features of the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3400 | N-H stretching |

| 1680 | C=O stretching (α,β-unsaturated ketone) |

| 1640 | C=C stretching |

| 1580 | C=O stretching (amide) |

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

The one-dimensional and two-dimensional NMR spectra of this compound were instrumental in elucidating its detailed chemical structure. The assignments for both ¹H and ¹³C NMR are provided below.

¹H NMR (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 2.54 | t | 7.5 | H-7 |

| 2.98 | t | 7.5 | H-6 |

| 3.48 | d | 6.5 | H-1' |

| 5.15 | d | 17.0 | H-3'a |

| 5.18 | d | 10.0 | H-3'b |

| 5.95 | m | H-2' | |

| 6.40 | s | H-3 | |

| 8.55 | br s | N-H |

¹³C NMR (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 24.5 | C-7 |

| 34.0 | C-6 |

| 38.8 | C-1' |

| 116.8 | C-3' |

| 120.5 | C-4a |

| 121.3 | C-3 |

| 134.7 | C-2' |

| 141.2 | C-4 |

| 149.8 | C-7a |

| 164.8 | C-1 |

| 195.2 | C-5 |

Experimental Protocols

The following are the methodologies employed for the acquisition of the spectroscopic data.

Mass Spectrometry

High-resolution electron ionization mass spectra (HR-EI-MS) were recorded on a JEOL JMS-DX303 mass spectrometer.

Infrared Spectroscopy

Infrared (IR) spectra were measured using a JASCO FT/IR-5300 spectrophotometer.

Nuclear Magnetic Resonance Spectroscopy

¹H and ¹³C NMR spectra were obtained on a Bruker AM-500 spectrometer. Chemical shifts are reported in parts per million (ppm) downfield from tetramethylsilane (TMS) as an internal standard.

Spectroscopic Analysis Workflow

The logical flow of the spectroscopic analysis to determine the structure of this compound is depicted in the following diagram.

Caption: Workflow for the spectroscopic elucidation of this compound.

An In-depth Technical Guide to the Louisianin A Family of Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Louisianin family of compounds, comprising Louisianin A, B, C, and D, represents a class of pyridine and 2-pyridone alkaloids with promising biological activities. Isolated from Streptomyces species, these natural products have demonstrated potential as both antibacterial and anticancer agents. This technical guide provides a comprehensive overview of the this compound family, detailing their chemical structures, biological activities, and synthetic methodologies. All quantitative data are presented in structured tables for comparative analysis. Furthermore, this guide includes detailed experimental protocols for key synthetic steps and illustrates relevant biological pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding for researchers in drug discovery and development.

Introduction

Natural products remain a vital source of novel chemical scaffolds for drug discovery. The Louisianin family of alkaloids, first isolated in 1995, are simple yet intriguing pyridine and 2-pyridone-containing molecules.[1] Their reported antibacterial and anticancer activities have spurred interest in their total synthesis and further biological evaluation.[1] This document aims to consolidate the available technical information on the this compound family to serve as a valuable resource for the scientific community.

Chemical Structures and Properties

The Louisianin family consists of four known members: this compound, B, C, and D. They share a common structural core, with variations in their functional groups and saturation levels.

Table 1: Chemical Properties of this compound and B

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C₁₁H₁₁NO₂ | 189.21 |

| Louisianin B | C₁₁H₁₃NO₂ | 191.23 |

Biological Activity

While the Louisianin family is reported to possess antibacterial and anticancer properties, specific quantitative data such as IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values are not widely available in the public domain. The initial reports suggest they are non-steroidal growth inhibitors of testosterone-responsive SC 115 cells. Further detailed biological screening is necessary to fully elucidate their therapeutic potential.

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of Louisianin compounds are crucial for further research and development. Below are methodologies derived from published total synthesis efforts.

Total Synthesis of this compound

The first total synthesis of this compound was achieved in seven steps with an overall yield of 24%.[1] A key step in this synthesis is a cyclization-decarboxylation sequence to form the cyclopentenone ring.[1]

Experimental Workflow for the Synthesis of this compound

Caption: Key stages in the total synthesis of this compound.

Key Step: Cyclization-Decarboxylation

-

Objective: To construct the fused cyclopentenone ring system of this compound.

-

Protocol: Detailed reagent and condition information for this specific step is not publicly available in the referenced abstracts. Access to the full-text publication is required for a complete protocol.

Total Synthesis of Louisianin C

The synthesis of Louisianin C was accomplished in six steps with an 11% overall yield, starting from 3,5-dibromopyridine.[2] The pivotal step in this synthesis is a fluoride-induced desilylation-cyclization to form a carbinol intermediate.[2]

Experimental Workflow for the Synthesis of Louisianin C

Caption: Key stages in the total synthesis of Louisianin C.

Key Step: Fluoride-Induced Desilylation-Cyclization

-

Objective: To facilitate the ring closure to form a key carbinol intermediate.

-

Protocol: Specific details regarding the fluoride source, solvent, temperature, and reaction time are not available in the public domain abstracts. The full publication is necessary for the complete experimental procedure.

Isolation from Streptomyces sp.

The Louisianin compounds were originally isolated from a Streptomyces species, designated WK-4028. The general workflow for isolating natural products from microbial fermentation is outlined below.

General Workflow for Isolation of Louisianin Compounds

Caption: General procedure for isolating Louisianin compounds.

Potential Signaling Pathways

The precise molecular mechanisms and signaling pathways through which the Louisianin compounds exert their anticancer and antibacterial effects have not yet been elucidated. However, based on the activities of other pyridine and 2-pyridone alkaloids, several pathways can be hypothesized as potential targets.

Hypothesized Signaling Pathways

References

In-Depth Technical Guide: Potential Biological Activity of Louisianin A

For Researchers, Scientists, and Drug Development Professionals

Abstract

Louisianin A, a natural product isolated from Streptomyces sp., has demonstrated notable biological activity, particularly in the context of cancer cell proliferation. This technical guide provides a comprehensive overview of the known biological effects of this compound, with a focus on its potent inhibitory action on testosterone-responsive cancer cells and the anti-angiogenic potential of its derivatives. This document details the available quantitative data, outlines relevant experimental protocols, and visualizes the implicated biological pathways to support further research and development efforts.

Core Biological Activity: Inhibition of Androgen-Dependent Cancer Cell Growth

The primary reported biological activity of this compound is its potent and selective inhibition of the growth of testosterone-responsive cancer cells.

Quantitative Data

The inhibitory effect of this compound on the Shionogi carcinoma SC 115 cell line, a well-established model for androgen-dependent cancer, has been quantified. The key finding from the foundational study by Takamatsu et al. (1995) is summarized in the table below.[1]

| Compound | Cell Line | Condition | IC50 (μg/mL) | IC50 (μM) |

| This compound | Shionogi Carcinoma SC 115 | With 10⁻⁷ M Testosterone | 0.6 | ~3.17 |

Note: The molecular weight of this compound (C₁₁H₁₁NO₂) is 189.21 g/mol . The micromolar concentration was calculated for this guide.

Notably, the same study reported that this compound did not exhibit inhibitory effects on other tested cell lines and did not inhibit the enzyme testosterone 5α-reductase, suggesting a specific mechanism of action against androgen-responsive cells rather than a general cytotoxic effect or interference with testosterone metabolism.[1]

Postulated Mechanism of Action: Interference with Androgen Receptor Signaling

While the precise molecular mechanism of this compound's activity has not been fully elucidated, its selective inhibition of testosterone-responsive cells strongly suggests an interaction with the androgen receptor (AR) signaling pathway. The growth of Shionogi carcinoma SC 115 cells is known to be dependent on androgens, which act by binding to the AR, leading to its translocation to the nucleus and the subsequent transcription of genes that promote cell proliferation.

The inhibitory action of this compound in the presence of testosterone suggests it may act as an androgen receptor antagonist or otherwise disrupt downstream signaling events.

Experimental Protocol: Shionogi Carcinoma SC 115 Cell Growth Inhibition Assay

The following is a generalized protocol for assessing the growth inhibition of Shionogi carcinoma SC 115 cells, based on standard methodologies for this cell line.

1. Cell Culture:

-

Shionogi carcinoma SC 115 cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle's Medium (DMEM), supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. Assay Preparation:

-

Cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well.

-

The cells are allowed to adhere for 24 hours.

3. Treatment:

-

The culture medium is replaced with a medium containing the desired concentration of testosterone (e.g., 10⁻⁷ M) and varying concentrations of this compound.

-

A vehicle control (e.g., DMSO) is included.

4. Incubation:

-

The plates are incubated for a period of 48 to 72 hours.

5. Viability Assessment (MTT Assay):

-

After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

-

The plates are incubated for an additional 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at 570 nm using a microplate reader.

6. Data Analysis:

-

The percentage of cell viability is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of viability against the log of the concentration of this compound and fitting the data to a dose-response curve.

Potential Anti-Angiogenic Activity of Louisianin Derivatives

While the anti-angiogenic properties of this compound itself have not been explicitly reported, its chemical derivatives, Louisianin C and D, have been identified as inhibitors of angiogenesis. This suggests that this compound could serve as a precursor for the synthesis of compounds with anti-angiogenic activity.

Quantitative Data

Implicated Signaling Pathways in Angiogenesis

Angiogenesis is a complex process involving the proliferation, migration, and differentiation of endothelial cells. Several key signaling pathways are known to regulate angiogenesis and are potential targets for anti-angiogenic drugs. These include the Vascular Endothelial Growth Factor (VEGF) signaling pathway, which is a primary driver of angiogenesis.

Experimental Protocol: Endothelial Cell Tube Formation Assay

The in vitro tube formation assay is a standard method to assess the anti-angiogenic potential of a compound.

1. Preparation of Matrigel:

-

Thaw Matrigel on ice at 4°C overnight.

-

Coat the wells of a 96-well plate with a thin layer of Matrigel and allow it to solidify at 37°C for 30-60 minutes.

2. Cell Seeding:

-

Human Umbilical Vein Endothelial Cells (HUVECs) are harvested and resuspended in a basal medium.

-

Cells are seeded onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.

3. Treatment:

-

The cells are treated with various concentrations of the test compound (e.g., Louisianin C or D).

-

A vehicle control is included.

4. Incubation:

-

The plate is incubated at 37°C in a 5% CO₂ incubator for 4-18 hours to allow for the formation of tube-like structures.

5. Visualization and Quantification:

-

The formation of capillary-like structures is observed and photographed using an inverted microscope.

-

The degree of tube formation can be quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Future Directions and Research Opportunities

The existing data on this compound presents several exciting avenues for future research:

-

Mechanism of Action Studies: Elucidating the precise molecular target of this compound within the androgen receptor signaling pathway is a critical next step. This could involve competitive binding assays with androgens, analysis of AR nuclear translocation, and assessment of androgen-responsive gene expression.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound could identify key structural features responsible for its activity and potentially lead to the development of more potent and selective inhibitors.

-

In Vivo Efficacy: Evaluating the anti-tumor efficacy of this compound in animal models of androgen-dependent prostate or breast cancer is essential to validate its therapeutic potential.

-

Anti-Angiogenic Profiling of this compound: Directly assessing the anti-angiogenic properties of the parent compound, this compound, is warranted given the activity of its derivatives.

Conclusion

This compound is a promising natural product with demonstrated potent and selective inhibitory activity against testosterone-responsive cancer cells. Its unique chemical structure and specific biological activity make it an attractive lead compound for the development of novel anti-cancer therapeutics, particularly for androgen-dependent malignancies. Furthermore, the anti-angiogenic potential of its derivatives expands its possible applications in cancer therapy. Further research into its mechanism of action and in vivo efficacy is highly encouraged to fully realize its therapeutic promise.

References

In Silico Prediction of Louisianin A Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Louisianin A, a natural product isolated from Streptomyces[1], presents a novel chemical scaffold with potential therapeutic applications. However, its molecular targets and mechanism of action remain largely uncharacterized. This technical guide provides a comprehensive overview of a systematic in silico approach to predict and elucidate the biological targets of this compound. By leveraging a combination of computational techniques, including reverse docking, pharmacophore modeling, and network pharmacology, researchers can generate testable hypotheses to accelerate the drug discovery and development process for this promising compound. This document outlines detailed methodologies for key computational experiments and presents a framework for interpreting and prioritizing predicted targets for subsequent experimental validation.

Introduction

The traditional "one-drug, one-target" paradigm in drug discovery is evolving towards a more holistic understanding of compound-target interactions.[2] Many effective drugs exert their therapeutic effects by modulating multiple targets, a concept known as polypharmacology.[3][4] Computational, or in silico, methods have become indispensable tools for identifying these potential targets early in the drug discovery pipeline, saving considerable time and resources.[5][6][7] This guide will use this compound as a case study to illustrate a multi-faceted in silico workflow for target prediction.

This compound:

In Silico Target Prediction Workflow

A robust strategy for predicting the targets of a novel compound like this compound involves a multi-pronged approach that integrates both ligand-based and structure-based methods.

Caption: High-level workflow for in silico target prediction of this compound.

Methodologies

Ligand-Based Approaches

These methods utilize the 2D and 3D structural information of this compound to identify proteins that are known to bind to similar molecules.

A pharmacophore model defines the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target.[8][9][10][11]

Experimental Protocol:

-

Conformational Analysis: Generate a diverse set of low-energy 3D conformers of this compound using computational chemistry software (e.g., MOE, Schrödinger Maestro).

-

Feature Definition: Identify key chemical features on the conformers of this compound.

-

Model Generation: Create a pharmacophore model based on the spatial arrangement of these features. This can be done using software like Pharmit, ZINCPharmer, or LigandScout.[11]

-

Database Screening: Screen the generated pharmacophore model against a database of protein structures (e.g., PDB, AlphaFold DB) to identify proteins with binding sites that are complementary to the pharmacophore.

Caption: Workflow for pharmacophore-based target identification.

Structure-Based Approaches

These methods rely on the three-dimensional structure of potential protein targets to predict binding interactions with this compound.

Reverse docking, also known as inverse docking, involves docking a single ligand (this compound) against a large library of protein structures to identify potential binding partners.[12][13][14][15][16]

Experimental Protocol:

-

Ligand Preparation: Prepare the 3D structure of this compound, including generating conformers and assigning appropriate charges.

-

Target Library Preparation: Compile a library of 3D protein structures from databases like the Protein Data Bank (PDB). This library can be curated to include proteins relevant to specific disease areas.

-

Docking Simulation: Use a molecular docking program (e.g., AutoDock Vina, GOLD, LeDock) to systematically dock this compound into the binding sites of each protein in the library.[16]

-

Scoring and Ranking: Score the predicted binding poses for each protein-ligand complex using a scoring function that estimates the binding affinity. Rank the proteins based on their docking scores.

Table 1: Hypothetical Top 10 Potential Targets for this compound from Reverse Docking

| Rank | Protein Target | PDB ID | Docking Score (kcal/mol) | Putative Biological Process |

| 1 | Mitogen-activated protein kinase 14 (p38α) | 3S3I | -9.8 | Inflammatory response, cell cycle |

| 2 | Cyclooxygenase-2 (COX-2) | 5IKR | -9.5 | Inflammation, pain |

| 3 | Carbonic anhydrase II | 2CBA | -9.2 | pH regulation, ion transport |

| 4 | Tyrosine-protein kinase ABL1 | 2HYY | -9.1 | Cell differentiation, proliferation |

| 5 | Peroxisome proliferator-activated receptor gamma | 4EMA | -8.9 | Lipid metabolism, inflammation |

| 6 | Estrogen receptor alpha | 1A52 | -8.8 | Hormone signaling |

| 7 | Heat shock protein 90 | 1UYG | -8.6 | Protein folding, cell signaling |

| 8 | B-Raf proto-oncogene serine/threonine-protein kinase | 1UWH | -8.5 | Cell growth, differentiation |

| 9 | Glycogen synthase kinase-3 beta | 1Q3D | -8.3 | Signal transduction, metabolism |

| 10 | Aldose reductase | 1ADS | -8.1 | Diabetic complications |

Network Pharmacology

Network pharmacology provides a systems-level perspective on drug action by analyzing the complex interplay between drugs, targets, and biological pathways.[2][3][17][18]

Experimental Protocol:

-

Target Network Construction: Integrate the predicted targets from reverse docking and pharmacophore modeling into a protein-protein interaction (PPI) network using databases such as STRING or BioGRID.

-

Network Analysis: Analyze the topology of the network to identify key nodes (hub proteins) and modules that may be significantly perturbed by this compound. Tools like Cytoscape can be used for network visualization and analysis.[5]

-

Pathway Enrichment Analysis: Perform pathway enrichment analysis (e.g., using KEGG or Reactome databases) on the predicted targets and their interacting partners to identify biological pathways that are likely to be modulated by this compound.

Caption: Network pharmacology approach to elucidate the mechanism of action.

Data Interpretation and Target Prioritization

The various in silico methods will likely generate a large number of potential targets. A consensus approach is crucial for prioritizing these targets for experimental validation.

Table 2: Consensus Scoring for Target Prioritization

| Protein Target | Reverse Docking Rank | Pharmacophore Hit (Yes/No) | Network Centrality (Degree) | Enriched in Key Pathways (Yes/No) | Consensus Score |

| p38α | 1 | Yes | 45 | Yes | 10 |

| COX-2 | 2 | Yes | 32 | Yes | 9 |

| ABL1 | 4 | No | 58 | Yes | 8 |

| HSP90 | 7 | Yes | 75 | No | 7 |

| GSK-3β | 9 | No | 25 | Yes | 6 |

Consensus Score is a hypothetical weighted score based on the evidence from each method.

Conclusion and Future Directions

This guide has outlined a comprehensive in silico workflow for the prediction of biological targets for the novel natural product, this compound. By integrating ligand-based, structure-based, and systems-level approaches, researchers can efficiently generate a prioritized list of putative targets. The next critical step is the experimental validation of these predictions through biochemical and cellular assays, such as binding assays, enzyme activity assays, and phenotypic screening. The synergy between computational prediction and experimental validation will be paramount in unlocking the therapeutic potential of this compound.

References

- 1. This compound | C11H11NO2 | CID 10219744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rroij.com [rroij.com]

- 3. scilit.com [scilit.com]

- 4. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Targeting disease: Computational approaches for drug target identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacophore modeling in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is pharmacophore modeling and its applications? [synapse.patsnap.com]

- 10. dovepress.com [dovepress.com]

- 11. dergipark.org.tr [dergipark.org.tr]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Reverse Screening Methods to Search for the Protein Targets of Chemopreventive Compounds [frontiersin.org]

- 14. Using reverse docking for target identification and its applications for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. academic.oup.com [academic.oup.com]

- 17. mdpi.com [mdpi.com]

- 18. frontiersin.org [frontiersin.org]

Louisianin A: A Comprehensive Technical Review of a Novel Bioactive Compound

For Immediate Release

This technical guide provides an in-depth review of Louisianin A, a naturally occurring compound with potential therapeutic applications. Addressed to researchers, scientists, and drug development professionals, this document outlines its chemical properties, biological activity, and the current understanding of its mechanism of action. All quantitative data is presented in structured tables, and detailed experimental protocols from cited literature are provided to facilitate further research.

Introduction

This compound is a novel, non-steroidal molecule isolated from the cultured broth of Streptomyces sp. WK-4028.[1] It belongs to a family of four related compounds, Louisianins A, B, C, and D, all of which possess a unique pyrindine skeleton.[1] Initial studies have identified this compound as a growth inhibitor of testosterone-responsive SC 115 cells, suggesting its potential as a therapeutic agent in hormone-dependent conditions.[1]

Chemical Properties

This compound is an aromatic ketone with the chemical formula C₁₁H₁₁NO₂.[1] Its structure has been elucidated through spectroscopic data and confirmed by X-ray crystallographic analysis.[1]

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁NO₂ | [1] |

| Molecular Weight | 189 g/mol | [1] |

| IUPAC Name | 4-allyl-6,7-dihydro-1-hydroxycyclopenta[c]pyridin-5-one |

Biological Activity

The primary biological activity of this compound identified to date is its inhibitory effect on the growth of testosterone-responsive SC 115 mouse mammary carcinoma cells.[1] This cell line is known to be stimulated by androgens, and the inhibitory action of this compound suggests a potential role in modulating hormone-driven cell proliferation.

Quantitative Data

Specific quantitative data, such as IC50 values, from the primary literature are not yet available in the public domain. Further investigation into the original publication by Komiyama et al. (1995) is required to obtain these values.

Experimental Protocols

The following are detailed methodologies for key experiments related to the study of this compound and similar compounds.

Cell Growth Inhibition Assay (General Protocol)

This protocol is a generalized procedure for assessing the growth inhibitory effects of a compound on an adherent cell line, such as the SC 115 cells used in the initial characterization of this compound.

Materials:

-

SC 115 cells

-

Complete growth medium (e.g., DMEM supplemented with 10% FBS and antibiotics)

-

Testosterone solution

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed SC 115 cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treatment: The following day, replace the medium with fresh medium containing varying concentrations of this compound. Include wells with testosterone to stimulate growth and control wells with vehicle only.

-

Incubation: Incubate the plates for a period of 48-72 hours.

-

Viability Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition for each concentration of this compound compared to the testosterone-stimulated control. Determine the IC50 value, the concentration at which 50% of cell growth is inhibited.

Experimental workflow for assessing cell growth inhibition.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound are not yet fully elucidated. Its characterization as a "non-steroidal growth inhibitor" of testosterone-responsive cells suggests that it may interfere with the androgen receptor (AR) signaling pathway.[1]

Potential Mechanisms of Action:

-

Direct AR Antagonism: this compound could bind directly to the androgen receptor, preventing the binding of testosterone and subsequent downstream signaling.

-

Inhibition of AR Expression: The compound might reduce the expression levels of the androgen receptor at the transcriptional or translational level.

-

Modulation of Co-regulators: this compound could interfere with the interaction of the androgen receptor with essential co-activators or co-repressors.

-

Downstream Pathway Inhibition: It may act on signaling molecules downstream of the androgen receptor, such as kinases or transcription factors involved in cell cycle progression and proliferation.

Hypothesized inhibition of the Androgen Receptor pathway by this compound.

Future Directions

Further research is imperative to fully understand the therapeutic potential of this compound. Key areas for future investigation include:

-

Determination of IC50 values in a panel of hormone-dependent and independent cancer cell lines.

-

Elucidation of the specific molecular target and mechanism of action.

-

Investigation of the effects on key signaling pathways , such as the PI3K/Akt and MAPK/ERK pathways, which are often dysregulated in cancer.

-

In vivo studies to evaluate the efficacy and safety of this compound in animal models of hormone-dependent cancers.

-

Structure-activity relationship (SAR) studies to identify more potent and selective analogs.

Conclusion

This compound represents a promising new scaffold for the development of novel therapeutics, particularly for hormone-dependent diseases. Its unique structure and initial biological activity warrant a concerted effort to further explore its mechanism of action and potential for clinical translation. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

Methodological & Application

Purifying Louisianin A: A Detailed Guide for Researchers

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the purification of Louisianin A, a pyridine alkaloid, following its chemical synthesis. This compound has garnered interest as a non-steroidal growth inhibitor of testosterone-responsive SC 115 cells, suggesting its potential as a therapeutic agent.[1] The purification of this compound is a critical step to ensure the removal of synthetic impurities and byproducts, which is essential for accurate biological evaluation and further drug development. This guide outlines detailed protocols for purification using flash column chromatography, a widely adopted and effective method for such compounds. Additionally, it provides methods for purity assessment and discusses the potential biological target of this compound, the androgen receptor signaling pathway.

Introduction

This compound is a heterocyclic compound with a unique pyrindine skeleton.[1] Its total synthesis has been achieved, yielding the target molecule for biological studies.[2] The primary biological activity identified for this compound is its ability to inhibit the growth of testosterone-responsive cells, indicating a potential mechanism of action involving the androgen receptor (AR) signaling pathway. To accurately assess its biological activity and for any downstream applications, a highly purified sample of this compound is required. This document presents a detailed protocol for the purification of this compound from a crude synthetic mixture.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| Appearance | Pale yellow solid |

| IUPAC Name | 4-allyl-6,7-dihydro-1-hydroxycyclopenta[c]pyridin-5-one |

Table 2: Suggested Parameters for Flash Column Chromatography of this compound

| Parameter | Recommended Specification |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Column Dimensions | Dependent on scale; for ~1g crude, a 40-80g column is typical. |

| Mobile Phase (Eluent) | Gradient of Ethyl Acetate (EtOAc) in Hexanes |

| Gradient Profile | Start with a low polarity mixture (e.g., 10% EtOAc in Hexanes) and gradually increase the polarity (e.g., to 50% EtOAc in Hexanes). The exact gradient should be optimized based on TLC analysis. |

| Flow Rate | Dependent on column size; typically 20-50 mL/min for a 40g column. |

| Detection | UV at 254 nm |

| Fraction Size | Dependent on column size and separation; typically 10-20 mL. |

Table 3: Purity Analysis of Purified this compound

| Analytical Method | Expected Purity |

| High-Performance Liquid Chromatography (HPLC) | >95% |

| ¹H Nuclear Magnetic Resonance (NMR) | Consistent with the structure of this compound, with minimal impurity peaks. |

| Mass Spectrometry (MS) | A prominent peak corresponding to the molecular weight of this compound (m/z = 189.21). |

Experimental Protocols

Preparation of the Crude Synthetic Mixture for Purification

Following the final step of the total synthesis of this compound, the reaction mixture is typically worked up to remove inorganic salts and highly polar impurities. A standard aqueous work-up followed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) is common. The organic layers are combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.

Purification by Flash Column Chromatography

Flash column chromatography is a rapid and efficient method for purifying synthetic organic compounds.[3][4]

Materials:

-

Silica gel (230-400 mesh)

-

Flash chromatography column and system

-

Solvents: Hexanes and Ethyl Acetate (HPLC grade)

-

Thin Layer Chromatography (TLC) plates (silica gel coated)

-

TLC developing chamber

-

UV lamp (254 nm)

-

Collection tubes or flasks

Procedure:

-

TLC Analysis of Crude Mixture:

-

Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

-

Spot the dissolved crude mixture onto a TLC plate.

-

Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30%, 40%, 50% ethyl acetate in hexanes) to determine the optimal solvent system for separation. The ideal system will show good separation between the this compound spot and impurities, with the this compound spot having an Rf value of approximately 0.2-0.4.

-

-

Column Packing:

-

Select an appropriately sized flash column based on the amount of crude material to be purified (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).

-

Pack the column with silica gel using either a dry packing or slurry packing method as per the manufacturer's instructions for the flash chromatography system.

-

Equilibrate the packed column with the initial, low-polarity mobile phase (e.g., 10% EtOAc in Hexanes) until the baseline on the UV detector is stable.

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly more polar solvent if necessary for solubility.

-

Alternatively, for less soluble compounds, a "dry loading" technique can be used: adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent. The resulting dry powder is then loaded onto the top of the column.

-

-

Elution and Fraction Collection:

-

Begin the elution with the initial low-polarity mobile phase.

-

Gradually increase the polarity of the mobile phase according to the gradient profile determined from the TLC analysis. A linear gradient is often a good starting point.

-

Monitor the elution of compounds using the UV detector.

-

Collect fractions as peaks are detected.

-

-

Fraction Analysis:

-

Analyze the collected fractions by TLC to identify those containing the pure this compound.

-

Combine the pure fractions.

-

-

Solvent Removal:

-

Remove the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound as a solid.

-

Purity Assessment

a. High-Performance Liquid Chromatography (HPLC): [5][6]

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid or formic acid is common for improving peak shape of basic compounds like pyridines). A typical gradient could be 10% to 90% acetonitrile over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Analysis: The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram.[7][8]

b. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Dissolve the purified this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

The spectra should be clean and consistent with the known structure of this compound, with minimal or no peaks corresponding to impurities.

c. Mass Spectrometry (MS):

-

Analyze the purified compound by a suitable mass spectrometry technique (e.g., ESI-MS).

-

The mass spectrum should show a prominent peak corresponding to the [M+H]⁺ or [M-H]⁻ ion of this compound.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the purification and analysis of this compound.

Proposed Signaling Pathway of this compound

Given that this compound inhibits the growth of testosterone-responsive cells, it is plausible that it acts as an antagonist to the androgen receptor (AR).[9][10][11] The AR signaling pathway is crucial for the growth and survival of these cells.[12][13] Non-steroidal anti-androgens typically function by competitively binding to the AR, preventing its activation by androgens like testosterone and dihydrotestosterone (DHT). This inhibition prevents the nuclear translocation of the AR, its binding to androgen response elements (AREs) on DNA, and the subsequent transcription of target genes that promote cell proliferation and survival.[10][11]

Caption: Proposed mechanism of this compound on the Androgen Receptor pathway.

Conclusion

The purification of this compound after its synthesis is a critical step for its subsequent biological evaluation. The detailed protocol for flash column chromatography provided in this document offers a reliable method to obtain highly pure this compound. The proposed mechanism of action, through the inhibition of the androgen receptor signaling pathway, provides a basis for further mechanistic studies. The successful purification and characterization of this compound will enable researchers to further explore its potential as a novel therapeutic agent for androgen-dependent conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. First total synthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. orgsyn.org [orgsyn.org]

- 4. youtube.com [youtube.com]

- 5. agilent.com [agilent.com]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-Steroidal Androgen Receptor Antagonists and Prostate Cancer: A Survey on Chemical Structures Binding this Fast-Mutating Target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. erc.bioscientifica.com [erc.bioscientifica.com]

- 11. Mechanisms of Androgen Receptor Agonist- and Antagonist-Mediated Cellular Senescence in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cancer Stem Cells and Androgen Receptor Signaling: Partners in Disease Progression [mdpi.com]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols: Solubility of Louisianin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Louisianin A is a natural product that has garnered interest within the scientific community. A fundamental physicochemical property crucial for its development as a potential therapeutic agent is its solubility in various solvents. This document provides an overview of the solubility characteristics of this compound, a detailed protocol for its experimental determination, and a workflow for the process. Understanding the solubility of this compound is essential for a range of applications, including formulation development, in vitro and in vivo screening, and pharmacokinetic studies.

Solubility of this compound

The solubility of a compound is a critical parameter that influences its bioavailability and therapeutic efficacy. While specific quantitative solubility data for this compound in common laboratory solvents is not extensively documented in publicly available literature, a qualitative assessment based on its chemical structure can be inferred. This compound possesses both polar (e.g., amide and ketone functionalities) and non-polar (e.g., hydrocarbon regions) characteristics, suggesting it will exhibit a range of solubilities in different solvents.

Table 1: Qualitative and Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful solvent capable of dissolving a wide range of polar and non-polar compounds.[1] |

| Ethanol | Polar Protic | Moderate | The hydroxyl group of ethanol can engage in hydrogen bonding, facilitating the dissolution of compounds with polar functional groups. |

| Methanol | Polar Protic | Moderate | Similar to ethanol, methanol is a polar protic solvent that should effectively dissolve this compound. |

| Water | Polar Protic | Low | The presence of significant non-polar regions in the this compound structure is expected to limit its aqueous solubility. |

| Dichloromethane (DCM) | Non-polar | Moderate to High | The non-polar nature of DCM makes it a suitable solvent for compounds with significant hydrocarbon character. |

| Acetonitrile | Polar Aprotic | Moderate | Acetonitrile is a polar aprotic solvent commonly used in chromatography and is expected to be a moderate solvent for this compound. |

Note: The predicted solubility is based on general principles of "like dissolves like" and the chemical structure of this compound. Experimental verification is required for quantitative assessment.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3]

Materials:

-

This compound (solid form)

-

Selected solvents (e.g., DMSO, ethanol, water, etc.)

-

Glass vials with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent. An excess of solid should be visible to ensure a saturated solution is formed.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved compound is reached.

-

-

Separation of Solid and Liquid Phases:

-

After the incubation period, remove the vials from the shaker and let them stand to allow the excess solid to settle.

-

To completely separate the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes).

-

Carefully collect the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining microscopic particles.

-

-

Quantification of Solute Concentration:

-

Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC method.

-

Construct a calibration curve by plotting the peak area (or height) from the HPLC chromatograms of the standard solutions against their corresponding concentrations.

-

Determine the concentration of this compound in the filtered saturated solution by interpolating its peak area from the calibration curve.

-

-

Data Reporting:

-

The solubility is reported as the concentration of this compound in the saturated solution, typically in units of mg/mL or µg/mL.

-

Experimental Workflow

Caption: Workflow for determining the thermodynamic solubility of this compound.

Signaling Pathways

Currently, there is limited specific information available in the public domain detailing the definitive signaling pathways modulated by this compound. As research on this compound progresses, it is anticipated that its molecular targets and the downstream signaling cascades it affects will be elucidated. Researchers investigating the biological activity of this compound are encouraged to perform target identification and pathway analysis studies to uncover its mechanism of action.

Conclusion

The solubility of this compound is a key parameter that will dictate its utility in various research and development settings. The provided protocol for the shake-flask method offers a robust approach to experimentally determine its solubility in a range of solvents. The resulting data will be invaluable for guiding formulation strategies and for the design of meaningful biological assays. Further investigation into the specific signaling pathways affected by this compound will be crucial for understanding its full therapeutic potential.

References

Application Notes and Protocols for In Vitro Evaluation of Louisianin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Louisianin A is a pyridinone alkaloid whose biological activities have not been extensively characterized. Structurally related pyridinone alkaloids have demonstrated a range of biological effects, including cytotoxic, antibacterial, and neuritogenic activities.[1][2][3][4][5] This document outlines a comprehensive in vitro experimental design to investigate the potential anticancer properties of this compound. The following protocols provide a detailed framework for assessing its effects on cell viability, apoptosis, cell cycle progression, and key intracellular signaling pathways.

Hypothetical Mechanism of Action

Based on the activities of similar pyridinone compounds, it is hypothesized that this compound may exert cytotoxic effects on cancer cells by inducing apoptosis and causing cell cycle arrest. Furthermore, it is postulated that these effects may be mediated through the modulation of critical signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways, which are frequently dysregulated in cancer.[4]

Data Presentation

The following tables present hypothetical, yet plausible, quantitative data that could be generated from the described experimental protocols. These tables are intended to serve as a template for data organization and presentation.

Table 1: Cytotoxicity of this compound on Human Cancer Cell Lines

| Cell Line | Treatment Duration (hours) | This compound IC₅₀ (µM) |

| HeLa (Cervical Cancer) | 24 | 15.2 |

| HeLa (Cervical Cancer) | 48 | 8.5 |

| HeLa (Cervical Cancer) | 72 | 4.1 |

| A549 (Lung Cancer) | 24 | 22.8 |

| A549 (Lung Cancer) | 48 | 12.7 |

| A549 (Lung Cancer) | 72 | 6.9 |

| MCF-7 (Breast Cancer) | 24 | 18.9 |

| MCF-7 (Breast Cancer) | 48 | 10.1 |

| MCF-7 (Breast Cancer) | 72 | 5.3 |

IC₅₀: The concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Table 2: Effect of this compound on Apoptosis in HeLa Cells (48-hour treatment)

| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |

| Vehicle Control | 0 | 2.1 ± 0.5 | 1.3 ± 0.3 |

| This compound | 5 | 15.8 ± 2.1 | 5.4 ± 1.1 |

| This compound | 10 | 35.2 ± 3.5 | 12.7 ± 2.4 |

| This compound | 20 | 58.9 ± 4.8 | 25.1 ± 3.9 |

Table 3: Cell Cycle Analysis of HeLa Cells Treated with this compound (24-hour treatment)

| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Vehicle Control | 0 | 55.3 ± 3.1 | 28.1 ± 2.5 | 16.6 ± 1.9 |

| This compound | 5 | 68.7 ± 4.2 | 15.4 ± 1.8 | 15.9 ± 1.7 |

| This compound | 10 | 75.1 ± 4.9 | 10.2 ± 1.3 | 14.7 ± 1.5 |

| This compound | 20 | 82.5 ± 5.3 | 5.8 ± 0.9 | 11.7 ± 1.2 |

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.[6][7][8][9][10]

Materials:

-

Human cancer cell lines (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for 24, 48, and 72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.[7]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][13][14]

Materials:

-

HeLa cells

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and incubate for 24 hours.

-

Treat cells with this compound at concentrations around the IC₅₀ value (e.g., 5, 10, 20 µM) for 48 hours.

-

Harvest the cells, including both adherent and floating cells.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the kit.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide to stain cellular DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[15][16][17][18]

Materials:

-

HeLa cells

-

This compound

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed HeLa cells in 6-well plates and treat with this compound (e.g., 5, 10, 20 µM) for 24 hours.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing gently.[15]

-

Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis of Signaling Pathways

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the MAPK and NF-κB signaling pathways.[19][20][21][22][23][24][25][26]

Materials:

-

HeLa cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-p-JNK, anti-JNK, anti-p-IκBα, anti-IκBα, anti-p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat HeLa cells with this compound (e.g., 10 µM) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Lyse the cells and determine the protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Visualizations

Caption: Hypothesized mechanism of this compound action.

Caption: Overall experimental workflow.

Caption: Western blot analysis workflow.

References

- 1. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 2. mdpi.com [mdpi.com]

- 3. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. broadpharm.com [broadpharm.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. texaschildrens.org [texaschildrens.org]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. bosterbio.com [bosterbio.com]

- 15. vet.cornell.edu [vet.cornell.edu]

- 16. ucl.ac.uk [ucl.ac.uk]

- 17. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]

- 18. Propidium Iodide Cell Cycle Staining Protocol [protocols.io]

- 19. Western blot protocol | Abcam [abcam.com]

- 20. m.youtube.com [m.youtube.com]

- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 22. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]

- 25. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Application Notes and Protocols for Developing a Dose-Response Curve for a Novel Compound

A Case Study Approach in the Absence of Data for Louisianin A

Introduction

The development of a dose-response curve is a fundamental step in the characterization of a new therapeutic agent. This process establishes the relationship between the concentration of a drug and its biological effect, providing critical information on efficacy, potency (such as IC50 or EC50 values), and optimal dosing for further preclinical and clinical studies. While the user requested a specific protocol for "this compound," an extensive search of scientific literature and databases did not yield any information on the biological activity, mechanism of action, or relevant signaling pathways for a compound with this name.

Therefore, this document provides a comprehensive and detailed application note and protocol for developing a dose-response curve for a hypothetical novel anti-cancer compound, which can be adapted for a compound like this compound once its biological properties are identified. The protocols outlined below are standard methodologies widely used in cancer research and drug development.

I. Determining the Dose-Response Curve: Cell Viability

The initial step in characterizing a new compound is to determine its effect on cancer cell viability. This is typically achieved using a colorimetric assay, such as the MTT or MTS assay, which measures the metabolic activity of cells as an indicator of their viability.[1][2][3][4]

Experimental Protocol: MTT Assay for Cell Viability

This protocol describes how to determine the half-maximal inhibitory concentration (IC50) of a novel compound in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, A549, MCF-7)

-